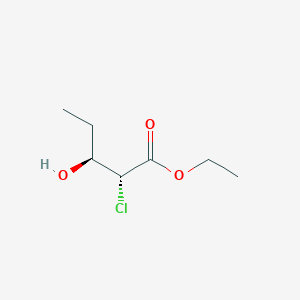
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a hydroxyl group, a chlorine atom, and an ester functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate typically involves the chlorination of ethyl 3-hydroxypentanoate. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the retention of the chiral centers. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent racemization.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as specific enzymes, can also enhance the enantioselectivity of the product, making the process more sustainable and efficient.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Ethyl (2R,3S)-2-oxo-3-hydroxypentanoate.
Reduction: Ethyl (2R,3S)-2-chloro-3-hydroxypentanol.
Substitution: Ethyl (2R,3S)-2-azido-3-hydroxypentanoate.
Scientific Research Applications
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate is widely used in scientific research due to its chiral nature and functional groups. Some applications include:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and selectivity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2R,3S)-2-chloro-3-hydroxybutanoate
- Ethyl (2R,3S)-2-chloro-3-hydroxyhexanoate
- Ethyl (2R,3S)-2-chloro-3-hydroxypropanoate
Uniqueness
Ethyl (2R,3S)-2-chloro-3-hydroxypentanoate is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.
Properties
CAS No. |
832110-36-8 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
FMQZXQLKFZJTPZ-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C(=O)OCC)Cl)O |
Canonical SMILES |
CCC(C(C(=O)OCC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



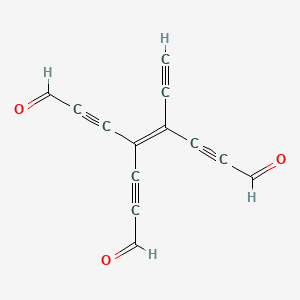
![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
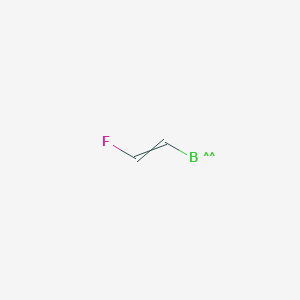
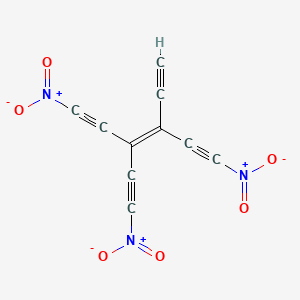
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
oxophosphanium](/img/structure/B14205320.png)
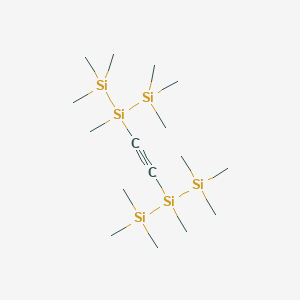
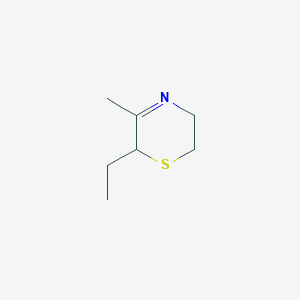
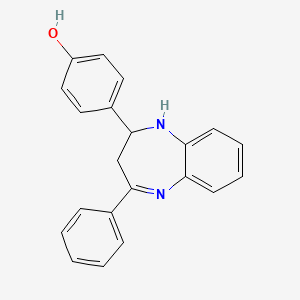
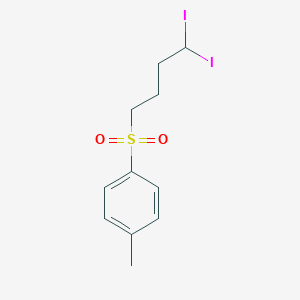
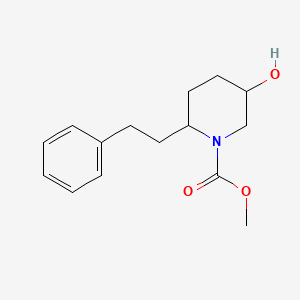
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
